4-Methyl-2,6-dioxo-1,3-dihydropyridine-3-carbonitrile
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Overview
Description
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridone family. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxyl group, a methyl group, an oxo group, and a carbonitrile group attached to a dihydropyridine ring.
Preparation Methods
The synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common synthetic route involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol under reflux conditions. Another method involves the use of microwave-assisted chemistry, which offers a more efficient and convenient approach to synthesizing this compound .
Chemical Reactions Analysis
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including condensation and coupling reactions. It reacts with diazonium salts to form diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides . The compound can also participate in tautomeric equilibrium, existing in different tautomeric forms depending on the reaction conditions .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used as a coupling component in the synthesis of various pyridone azo dyes and pigments . Additionally, it has been explored for its potential biological activities, including anticancer and antioxidant properties. The compound and its derivatives have shown significant DPPH radical scavenging activity and moderate to good anticancer activity against various cell lines .
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its ability to undergo condensation and coupling reactions. These reactions enable the compound to form diazonium compounds, which are crucial intermediates in the production of dyes and other chemicals . The presence of the hydroxyl and oxo groups in the compound’s structure allows it to participate in various chemical reactions, contributing to its diverse applications.
Comparison with Similar Compounds
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile . These compounds share similar structural features but differ in their substituents and specific applications. For example, 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is used in the production of dyes, photographic chemicals, and fungicides, while 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile is known for its potential biological activities .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-methyl-2,6-dioxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2,5H,1H3,(H,9,10,11) |
InChI Key |
RJFGGMCPPWIMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)C1C#N |
Origin of Product |
United States |
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